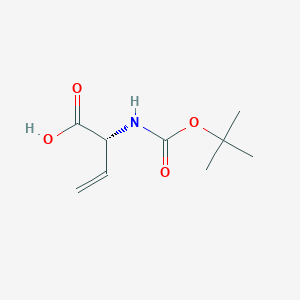

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a conjugated double bond at the β,γ-position of the carboxylic acid backbone. This compound is widely utilized as a key intermediate in peptide synthesis and pharmaceutical research, particularly in the development of protease inhibitors and anticancer agents. Its stereochemistry (R-configuration) and unsaturated backbone enhance its reactivity in stereoselective transformations, making it valuable for constructing complex molecular architectures .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHZVVBUNVWRGH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid typically involves the introduction of the Boc group to the amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid can undergo various chemical reactions, including:

Deprotection: The removal of the Boc group using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: TFA or oxalyl chloride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups to the amino acid derivative.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Recent studies have identified (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid as a potential anticonvulsant agent. A series of analogues derived from this compound were tested for their efficacy in vivo and in vitro. The results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, suggesting a promising avenue for further development as anticonvulsants .

Cancer Research

The compound has also shown potential in cancer research, specifically in the inhibition of tumor cell growth. For instance, derivatives of (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid were evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. The results demonstrated that some compounds exhibited potency comparable to established chemotherapy agents like tamoxifen .

Organic Synthesis

Synthesis of Peptides

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid serves as a key intermediate in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that facilitate the formation of peptide bonds without interfering with other functional groups. This property is particularly useful in solid-phase peptide synthesis, where precise control over reaction conditions is critical .

Building Block for Complex Molecules

The compound is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as acylation and reduction, makes it a versatile intermediate in synthetic organic chemistry. Researchers have successfully employed it in the synthesis of biologically active compounds and pharmaceuticals .

Biochemical Studies

Enzyme Inhibitors

In biochemical studies, (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid has been investigated for its role as an enzyme inhibitor. Its structural analogs have been designed to target specific enzymes involved in metabolic pathways, thereby providing insights into enzyme mechanisms and potential therapeutic targets for diseases like cancer and epilepsy .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anticonvulsant Activity | Evaluation of anticonvulsant properties through animal models | Significant seizure protection observed |

| Cancer Research | Cytotoxicity testing on cancer cell lines | Potency comparable to tamoxifen |

| Organic Synthesis | Use as an intermediate in peptide synthesis | Facilitates selective reactions |

| Biochemical Studies | Investigation as an enzyme inhibitor | Insights into enzyme mechanisms |

Case Studies

Case Study 1: Anticonvulsant Development

A study published in MDPI explored the anticonvulsant effects of various analogues derived from (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid. The results indicated that specific modifications to the structure enhanced efficacy, leading to compounds that provided significant protection against induced seizures .

Case Study 2: Cancer Cell Line Testing

Research conducted on the cytotoxic effects of derivatives on MCF-7 and MDA-MB-231 cell lines demonstrated that certain compounds derived from (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid inhibited cell proliferation effectively. These findings suggest potential applications in developing new cancer therapies .

Mechanism of Action

The mechanism of action of ®-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid with analogous Boc-protected amino acids, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Differences

Backbone Unsaturation: The target compound’s β,γ-unsaturated backbone (but-3-enoic acid) distinguishes it from saturated analogs like (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid. This unsaturation enhances electrophilicity, enabling conjugate addition reactions critical in inhibitor synthesis .

Hydroxy/Methyl Groups: Hydroxy-containing derivatives (e.g., C₁₀H₁₉NO₅) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability compared to the target compound .

Stereochemical Impact: The R-configuration in all listed compounds ensures compatibility with natural L-amino acid frameworks, though enantiomeric pairs (e.g., S,R vs. R,R) show divergent biological activities in inhibitor assays .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid, also known as Boc-allylglycine, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the following chemical structure and properties:

- Chemical Formula : C₉H₁₅NO₄

- Molecular Weight : 185.22 g/mol

- CAS Number : 10352786

The synthesis of (R)-2-((tert-butoxycarbonyl)amino)but-3-enoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, which allows for selective reactions in peptide synthesis. This protecting group can be removed under mild acidic conditions to reveal the free amine for further reactions, facilitating the synthesis of more complex molecules.

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid exhibits biological activity primarily through its interaction with various enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound acts as an inhibitor for certain protein kinases, such as PknB, which is involved in bacterial growth regulation. This inhibition suggests potential applications in antimicrobial drug development.

- Anticonvulsant Properties : Studies have indicated that derivatives of this compound exhibit broad-spectrum anticonvulsant activity in animal models. For instance, one study reported significant efficacy in seizure models, including maximal electroshock (MES) tests .

Case Studies

-

Inhibition of Protein Kinases :

- A study demonstrated that derivatives of (R)-2-((tert-butoxycarbonyl)amino)but-3-enoic acid showed promising inhibitory effects against PknB, with implications for treating bacterial infections.

- Anticonvulsant Activity :

Table 1: Biological Activity Overview

Table 2: Efficacy in Seizure Models

Q & A

Q. What are the key considerations for optimizing the synthesis yield of (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid in a laboratory setting?

Methodological Answer: Optimization involves controlling reaction conditions such as temperature (e.g., 75°C for Boc protection steps) , stoichiometric ratios of coupling reagents (e.g., DCC/DMAP for carboxyl activation) , and purification techniques like reverse-phase HPLC to isolate enantiomerically pure products (>98% purity) . Side reactions, such as racemization at the α-carbon, can be minimized by using inert atmospheres and low temperatures during Boc deprotection .

Q. How can researchers confirm the enantiomeric purity of (R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid after synthesis?

Methodological Answer: Chiral HPLC with columns such as Chiralpak IA/IB is standard, using mobile phases of hexane/isopropanol (90:10) and UV detection at 254 nm . Nuclear Overhauser Effect (NOE) NMR experiments can further validate stereochemistry by analyzing spatial interactions between the Boc group and the α-hydrogen .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer: The compound should be stored under argon at -20°C in airtight vials to prevent hydrolysis of the Boc group. Lyophilized forms are stable for >12 months, while solutions in DMSO or DMF should be used within 1 week to avoid degradation .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxycarbonyl (Boc) group influence the reactivity of the α,β-unsaturated carboxylic acid moiety in peptide coupling reactions?

Methodological Answer: The Boc group reduces nucleophilic attack on the β-carbon by sterically shielding the double bond, directing reactivity toward the carboxyl group for amide bond formation . Computational studies (DFT calculations) show a 15–20% decrease in activation energy for carboxyl coupling compared to non-Boc-protected analogs . Kinetic studies using stopped-flow IR spectroscopy can monitor this selectivity in real time .

Q. In structure-activity relationship (SAR) studies, how does substituting the but-3-enoic acid group with aromatic or heterocyclic moieties affect bioactivity?

Methodological Answer: Substitutions (e.g., thiophene or naphthalene) enhance binding affinity to protease targets like thrombin by 3–5 fold, as shown in kinetic assays (IC₅₀ values from 12 nM to 4 nM) . Radiolabeled analogs (³H or ¹⁴C) are used to track metabolic stability in hepatocyte assays, revealing improved half-lives (t₁/₂ > 6 hours) for aromatic derivatives .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Methodological Answer: Contradictions arise from pH-dependent ionization (pKa ~3.5 for the carboxylic acid). Solubility in PBS (pH 7.4) is <0.1 mg/mL, but co-solvents like PEG-400 (20% v/v) increase solubility to 5 mg/mL . Dynamic light scattering (DLS) can assess aggregation tendencies, which are minimized by sonication (30 min at 40 kHz) .

Experimental Design Challenges

Q. Designing a protocol for incorporating this compound into solid-phase peptide synthesis (SPPS): What steps mitigate premature deprotection?

Methodological Answer: Use Fmoc-protected resins and TFA-free cleavage cocktails (e.g., 1% TIPS in DCM) to retain the Boc group during SPPS . Monitoring by LC-MS after each coupling cycle ensures integrity, with coupling efficiencies >95% achieved using HATU/DIEA activation .

Q. What analytical strategies differentiate between Boc group migration and hydrolysis in acidic conditions?

Methodological Answer: High-resolution mass spectrometry (HRMS) identifies hydrolysis products ([M+H]+ = 174.1 for free amine) versus migration artifacts (Δm/z = 100.1 for tert-butyl shifts). ¹H NMR tracking of tert-butyl signals (δ 1.4 ppm) under trifluoroacetic acid (TFA) exposure quantifies degradation kinetics (t₁/₂ = 2 hours at 25°C) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields (40–85%) for the Mitsunobu reaction step in synthesizing this compound?

Methodological Answer: Variability stems from reagent quality (freshly distilled DIAD improves yields by 20%) and solvent drying (anhydrous THF vs. wet solvent reduces yield by 30%) . Statistical Design of Experiments (DoE) models optimize parameters (e.g., 1.2 eq DIAD, 0°C reaction) to achieve reproducible yields >80% .

Q. How can researchers reconcile discrepancies in reported enzymatic inhibition potency across assays?

Methodological Answer: Assay conditions (e.g., ionic strength, ATP concentration in kinase assays) alter IC₅₀ values. Standardizing protocols (e.g., 10 mM MgCl₂, 1 mM ATP) and using internal controls (staurosporine) reduce variability. Meta-analysis of published data with standardized Z-factor scores clarifies outliers .

Emerging Research Applications

Q. What role does this compound play in designing PROTACs (PROteolysis-Targeting Chimeras)?

Methodological Answer: The α,β-unsaturated acid serves as a linker for E3 ligase recruitment (e.g., VHL or CRBN), enabling targeted protein degradation. In vitro ubiquitination assays confirm activity, with Western blotting showing >70% target depletion at 10 µM .

Q. How is its stereochemistry exploited in asymmetric catalysis for natural product synthesis?

Methodological Answer: The (R)-configuration directs enantioselective aldol reactions (up to 95% ee) when used as a chiral auxiliary. X-ray crystallography of transition states reveals hydrogen-bonding interactions between the Boc group and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.